molecular formula C22H21N3O4 B2555898 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide CAS No. 898458-62-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide

Cat. No. B2555898
CAS RN: 898458-62-3
M. Wt: 391.427
InChI Key: JUQFRBHQHPCKLD-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide, commonly known as DNQX, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential application in research. DNQX is a non-NMDA glutamate receptor antagonist that has been widely used in scientific research to study the mechanisms of synaptic transmission in the brain.

Scientific Research Applications

Synthetic Pathways and Medicinal Chemistry N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide and its derivatives have been extensively studied for their synthetic pathways and potential medicinal applications. Dhami et al. (2009) investigated 4-substituted 5-nitroisoquinolin-1-ones and their synthesis through palladium-catalyzed cyclizations of related benzamides. These compounds, including close analogues of the water-soluble PARP-1 inhibitor 5-AIQ, show potential as inhibitors of PARP-1 activity, a protein involved in DNA repair and cell death, indicating their relevance in therapeutic contexts such as cancer treatment (Dhami et al., 2009).

Chemical Characterization and Structural Studies The structural and chemical characterization of related compounds has been a subject of interest. Saeed et al. (2013) synthesized and characterized a nickel(II) complex of a similar compound, exploring its use as a precursor for nickel sulfide nanocrystals. This indicates potential applications in material science and nanotechnology (Saeed et al., 2013).

Biological Studies and Potential Therapeutic Applications Compounds structurally related to this compound have been studied for their biological activities and potential therapeutic applications. Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, revealing their marked sedative action, anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This highlights the compound's relevance in the development of new pharmacological agents (Zablotskaya et al., 2013).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-22(17-7-9-19(10-8-17)25(27)28)23-14-20(21-6-3-13-29-21)24-12-11-16-4-1-2-5-18(16)15-24/h1-10,13,20H,11-12,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQFRBHQHPCKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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